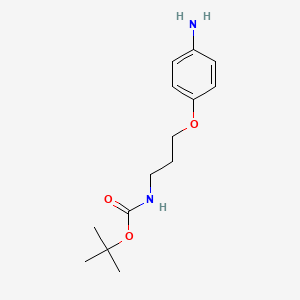
tert-Butyl (3-(4-aminophenoxy)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Role
- Synthesis of Biologically Active Compounds : tert-Butyl carbamate derivatives, including tert-Butyl (3-(4-aminophenoxy)propyl)carbamate, are used as intermediates in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). These compounds often serve as crucial intermediates in multi-step synthetic processes, contributing significantly to the final yield and effectiveness of the target molecules (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Reactions
- Regioselective Deprotection and Acylation : This chemical is used in the synthesis of complex molecules where selective deprotection and acylation reactions are required. It facilitates the creation of compounds with multiple independently removable amino-protecting groups, crucial for advanced organic synthesis (Pak & Hesse, 1998).
- Metalation and Alkylation Studies : tert-Butyl carbamate derivatives are studied for their ability to undergo metalation followed by reaction with various electrophiles. This property is significant for preparing functionalized amino silanes, which have various applications in organic chemistry (Sieburth, Somers, & O'hare, 1996).
Synthesis of Antioxidants and Polymers
- Synthesis of Monomeric Antioxidants : Derivatives of tert-Butyl carbamate, such as this compound, are used in synthesizing new monomeric antioxidants. These antioxidants are significant in stabilizing polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Carbocyclic Analogs of Nucleotides : These carbamate derivatives are intermediates in synthesizing carbocyclic analogues of nucleotides, which are significant in pharmaceutical research. The structural confirmation of these intermediates often aids in the synthesis of target molecules for drug development (Ober, Marsch, Harms, & Carell, 2004).
Photocatalysis and Organic Reactions
- Photoredox-Catalyzed Reactions : The compound is used in photocatalysis, such as in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is valuable for assembling a range of chemically complex molecules under mild conditions (Wang et al., 2022).
Chemical Transformations of Protecting Groups
- Transformation of Amino Protecting Groups : This chemical is used in the transformation of commonly used amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). The transformations are essential in organic synthesis, particularly in peptide and protein chemistry (Sakaitani & Ohfune, 1990).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGTWZWYMNBHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

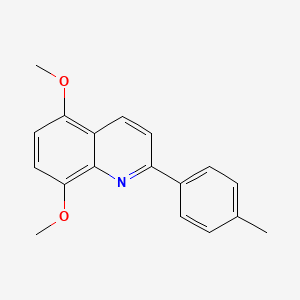
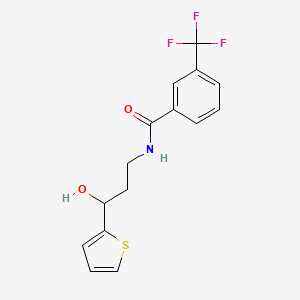


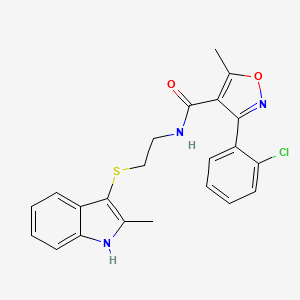
![1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole](/img/structure/B3005300.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)

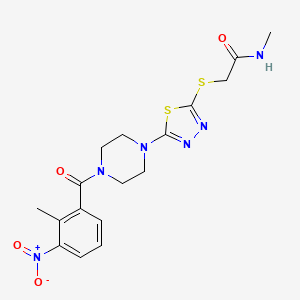

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
